molecular formula C17H21F3N4O3 B5485252 N~1~-methyl-N~2~-({3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetyl)glycinamide

N~1~-methyl-N~2~-({3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetyl)glycinamide

Cat. No.: B5485252
M. Wt: 386.4 g/mol
InChI Key: BJNORMZVFGJHPM-UHFFFAOYSA-N
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Description

This compound is an organic compound that contains a trifluoromethyl group, a benzyl group, and a piperazinyl group . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups. It includes a five-membered heterocyclic moiety known as 1, 3-diazole . This moiety contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex. For example, it can undergo free radical bromination, nucleophilic substitution, and oxidation . The initiating step in these reactions often involves the loss of a bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical .


Physical and Chemical Properties Analysis

This compound is likely to be a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Future Directions

The future directions for this compound could involve further exploration of its synthesis and potential applications. Given its broad range of biological activities, it could be a valuable target for drug research and development . Additionally, further studies could explore its physical and chemical properties, safety and hazards, and potential uses in various industries.

Properties

IUPAC Name

N-[2-(methylamino)-2-oxoethyl]-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O3/c1-21-15(26)9-23-14(25)8-13-16(27)22-5-6-24(13)10-11-3-2-4-12(7-11)17(18,19)20/h2-4,7,13H,5-6,8-10H2,1H3,(H,21,26)(H,22,27)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNORMZVFGJHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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